5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride
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Overview
Description
5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H8Cl2O4S. It is a derivative of benzene, featuring chloro, methoxy, and sulfonyl chloride functional groups. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Mechanism of Action
Mode of Action
The mode of action of 5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride is likely to involve electrophilic aromatic substitution . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride typically involves the chlorosulfonation of 5-Chloro-2,4-dimethoxybenzene. This reaction is carried out using chlorosulfonic acid as the sulfonating agent. The reaction conditions usually include maintaining a low temperature to control the exothermic nature of the reaction .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2,
Properties
IUPAC Name |
5-chloro-2,4-dimethoxybenzenesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O4S/c1-13-6-4-7(14-2)8(3-5(6)9)15(10,11)12/h3-4H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTZVKXMOKCJPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1S(=O)(=O)Cl)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50507711 |
Source
|
Record name | 5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50507711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78046-28-3 |
Source
|
Record name | 5-Chloro-2,4-dimethoxybenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50507711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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